
3-(2-Methylpiperidin-1-yl)propanenitrile
Übersicht
Beschreibung
3-(2-Methylpiperidin-1-yl)propanenitrile is a chemical compound with the molecular formula C9H16N2 and a molecular weight of 152.24 g/mol . It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a nitrile group attached to a propyl chain. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylpiperidin-1-yl)propanenitrile typically involves the reaction of 2-methylpiperidine with acrylonitrile. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{2-Methylpiperidine} + \text{Acrylonitrile} \rightarrow \text{this compound} ]
The reaction is usually conducted in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to enhance the reaction rate and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of high-purity starting materials and advanced purification techniques ensures the production of a high-quality product suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Methylpiperidin-1-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids or amides.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids or amides.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
a. Janus Kinase (JAK) Inhibition
Recent studies have explored the use of 3-(2-Methylpiperidin-1-yl)propanenitrile as a JAK3 inhibitor, which is crucial for managing inflammatory diseases. The compound's structural modifications have been linked to improved affinity and selectivity towards JAK3, making it a candidate for treating conditions such as rheumatoid arthritis and other autoimmune disorders. For instance, compounds derived from this structure exhibited significant biological half-lives and oral bioavailability, suggesting potential for therapeutic use in chronic inflammatory conditions .
b. Antiparasitic Activity
In the context of leishmaniasis, a neglected tropical disease caused by Leishmania species, this compound has been investigated for its inhibitory effects on Leishmania N-myristoyltransferase (NMT). This enzyme is essential for the survival of the parasite, and inhibitors targeting NMT could lead to effective treatments against leishmaniasis. The compound demonstrated modest activity against intracellular amastigotes of Leishmania donovani, highlighting its potential as a lead compound in antiparasitic drug development .
Structure-Based Drug Design (SBDD)
The compound has been employed in structure-based drug design efforts aimed at discovering new therapeutics against various diseases. By utilizing computational methods to model interactions between this compound and target proteins, researchers have been able to optimize its structure for enhanced efficacy and reduced toxicity. This approach has led to the identification of novel derivatives with improved pharmacokinetic profiles .
Case Studies
Wirkmechanismus
The mechanism of action of 3-(2-Methylpiperidin-1-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylpiperidine: A precursor in the synthesis of 3-(2-Methylpiperidin-1-yl)propanenitrile.
Piperidine: The parent compound of 2-Methylpiperidine, widely used in organic synthesis.
Propanenitrile: A simple nitrile compound used as a starting material in various chemical reactions.
Uniqueness
This compound is unique due to the presence of both a piperidine ring and a nitrile group, which confer distinct chemical and biological properties.
Biologische Aktivität
3-(2-Methylpiperidin-1-yl)propanenitrile (also known as compound 140837-33-8) is a synthetic organic compound notable for its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features a nitrile group and a piperidine ring, which are significant in medicinal chemistry due to their roles in various pharmacological activities. The structure can be represented as follows:
- Chemical Formula : C₉H₁₄N₂
- Molecular Weight : 150.22 g/mol
The biological activity of this compound is primarily linked to its interaction with various biological targets, including protein kinases. These interactions can modulate cellular processes such as proliferation, differentiation, and apoptosis.
Key Targets:
- Janus Kinases (JAKs) : This compound has been studied for its role as a modulator of JAK activity, which is crucial in the treatment of immune-related diseases and cancers. Inhibiting JAK pathways can lead to reduced inflammation and altered immune responses .
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. It has been shown to inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Study: MCF-7 Breast Cancer Cells
In vitro studies demonstrated that the compound effectively inhibited the proliferation of MCF-7 cells, a breast cancer cell line. The half-maximal inhibitory concentration (IC50) was determined to be approximately 27 nM, indicating potent activity .
Antinociceptive Effects
The compound's analgesic properties were evaluated using the formalin test in mice, which assesses pain response in two phases. Results showed significant antinociceptive activity with effective doses leading to reduced pain responses in both acute and chronic phases .
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is essential for its therapeutic application. Studies have suggested favorable absorption characteristics with notable tissue distribution.
Parameter | Value |
---|---|
Biological Half-Life | ~128 minutes |
Oral Bioavailability | ~46% |
Peak Plasma Concentration | Varies by formulation |
Research Findings
Recent studies have focused on optimizing the structure of this compound to enhance its biological activity:
- Methyl Scanning Approach : Modifications at specific positions on the piperidine ring have been explored to improve potency and selectivity against cancer cell lines .
- JAK Inhibition Studies : Variants of this compound have been synthesized to assess their efficacy as JAK inhibitors, with some showing improved stability and bioavailability compared to earlier iterations .
Eigenschaften
IUPAC Name |
3-(2-methylpiperidin-1-yl)propanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2/c1-9-5-2-3-7-11(9)8-4-6-10/h9H,2-5,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJFHISLGBSSBQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00341627 | |
Record name | 3-(2-methylpiperidin-1-yl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00341627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
140837-33-8 | |
Record name | 3-(2-methylpiperidin-1-yl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00341627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-Cyanoethyl)-2-pipecoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.